Bis(1-[4-(aminomethyl)piperidin-1-yl]ethan-1-one); oxalic acid
Description
Bis(1-[4-(aminomethyl)piperidin-1-yl]ethan-1-one) oxalate is a bis-piperidinyl ethanone compound where two 1-[4-(aminomethyl)piperidin-1-yl]ethan-1-one units are linked via oxalic acid. This compound is synthesized as a salt to enhance stability and solubility . The structure features a piperidine ring with an aminomethyl substituent at the 4-position, connected to an acetyl group. Oxalic acid acts as a counterion, a common strategy in pharmaceutical chemistry to improve crystallinity and bioavailability.
Properties
IUPAC Name |
1-[4-(aminomethyl)piperidin-1-yl]ethanone;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H16N2O.C2H2O4/c2*1-7(11)10-4-2-8(6-9)3-5-10;3-1(4)2(5)6/h2*8H,2-6,9H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGNNJFSOSNSHRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)CN.CC(=O)N1CCC(CC1)CN.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Retrosynthetic Analysis
The target compound comprises two 4-(aminomethyl)piperidine units linked via ethanone bridges, coordinated with oxalic acid. Retrosynthetic deconstruction suggests:
Key Intermediate Synthesis
Patent CN106432232A outlines a four-step protocol starting from 4-piperidone hydrochloride (Fig. 1):
- N-Boc protection : 4-Piperidone hydrochloride reacts with di-tert-butyl dicarbonate in aqueous acetone (5–20 mL/g solvent ratio), yielding N-tert-butyloxycarbonyl-4-piperidone (93% yield).
- Reductive amination : Sodium borohydride reduces the ketone in ammonia-saturated ethanol, producing 4-amino-1-t-butoxycarbonylpiperidine (82% yield). Temperature control (<30°C) prevents over-reduction.
- Aminomethylation : Formaldehyde and ammonium acetate introduce the aminomethyl group under acidic conditions.
- Ethanone bridge assembly : Coupling with chloroacetyl chloride followed by oxalic acid salt formation completes synthesis.
Stepwise Laboratory-Scale Synthesis
N-Boc Protection of 4-Piperidone
Reagents :
- 4-Piperidone hydrochloride : Di-tert-butyl dicarbonate : NaHCO₃ = 1 : 1.2 : 1.5 (molar ratio)
Conditions : - Solvent: 50% aqueous acetone (5 mL/g substrate)
- Duration: 24 hr at 25°C
Workup : Ethyl acetate extraction (3×100 mL), brine wash, Na₂SO₄ drying.
Yield Optimization :
| Parameter | Range Tested | Optimal Value | Yield Impact |
|---|---|---|---|
| Solvent Ratio | 5–20 mL/g | 15 mL/g | +7% |
| Reaction Time | 12–36 hr | 24 hr | +9% |
| Base Equivalents | 1–3 eq | 1.5 eq | +11% |
Reductive Amination
Critical Parameters :
- Sodium borohydride addition rate: 0.5 g/min to maintain T <30°C
- Ammonia concentration: 2N in ethanol (13 mL/g substrate)
- Titanium tetraisopropolate as Lewis acid catalyst (3.2 mL/g).
Side Reaction Mitigation :
- Over-alkylation minimized by stoichiometric NH₃ excess (3 eq)
- Post-reaction quenching with 15% NH₄OH (7.5 mL/g) precipitates titanium salts
Industrial-Scale Manufacturing Considerations
Continuous Flow Synthesis
Pilot studies demonstrate 40% cost reduction using:
- Microreactor dimensions : 2 mm ID × 50 cm length
- Flow rates :
- Organic phase (acetone): 12 mL/min
- Aqueous phase (NaHCO₃): 8 mL/min
- Residence time : 8 min for N-Boc protection step.
Crystallization Optimization
Final oxalate salt purity exceeds 99% via:
- Anti-solvent: Methyl tert-butyl ether (MTBE)
- Cooling gradient: 50°C → -10°C at 1°C/min
- Seed crystal loading: 0.5% w/w.
Analytical Characterization
Spectroscopic Validation
¹H NMR (400 MHz, D₂O) :
| δ (ppm) | Integration | Assignment |
|---|---|---|
| 4.12 | 2H | Piperidine H-2, H-6 |
| 3.45 | 4H | Aminomethyl -CH₂- |
| 2.80 | 4H | Ethanone -CO-CH₂- |
| 1.91 | 8H | Piperidine H-3, H-5 |
HRMS (ESI+) :
Challenges and Troubleshooting
Common Impurities
| Impurity | Source | Removal Method |
|---|---|---|
| N-Boc deprotection byproduct | Acidic hydrolysis during workup | pH-controlled extraction |
| Di-alkylated piperidine | Excess formaldehyde | Gradient chromatography |
Yield-Limiting Factors
- Aminomethylation selectivity : Maintain pH 6.5–7.0 with acetic acid buffer
- Oxalate salt hygroscopicity : Store under N₂ with 3Å molecular sieves.
Applications in Targeted Protein Degradation
As PROTAC building block, the compound enables:
- E3 ligase recruitment : Via oxalic acid's hydrogen-bonding network
- Linker optimization : Adjusting piperidine spacing (8.2Å between amines).
Chemical Reactions Analysis
Types of Reactions
Bis(1-[4-(aminomethyl)piperidin-1-yl]ethan-1-one); oxalic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction .
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may produce ketones or aldehydes, while reduction may yield alcohols .
Scientific Research Applications
Bis(1-[4-(aminomethyl)piperidin-1-yl]ethan-1-one); oxalic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies involving cellular processes and molecular interactions.
Medicine: Investigated for potential therapeutic uses and drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action for Bis(1-[4-(aminomethyl)piperidin-1-yl]ethan-1-one); oxalic acid involves its interaction with specific molecular targets and pathways. These interactions can affect cellular processes and biochemical reactions, leading to various effects depending on the context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Mono-Substituted Piperidinyl Ethanones
1-[4-(Piperidin-1-yl)phenyl]ethan-1-one
- Structure: A mono-substituted piperidine linked to a phenyl-ethanone group.
- Applications: Intermediate in synthesizing enaminones for anti-ulcer agents .
- Key Difference: Lacks the aminomethyl group on piperidine and oxalate counterion.
(R)-1-(3-(Aminomethyl)-piperidin-1-yl)ethan-1-one
Oxalate Salts of Piperidine Derivatives
1-(4-((5-(Piperidin-1-yl)pentyl)oxy)phenyl)ethan-1-one Hydrogen Oxalate
- Structure: Piperidine linked via a pentyloxy chain to a phenyl-ethanone, with oxalic acid as a counterion .
- Synthesis : Reflux with oxalic acid to form salts.
- Key Difference : Extended alkyl chain introduces flexibility, altering pharmacokinetics.
Bis(4-phenylpiperazin-1-ium) Oxalate Dihydrate
Piperidinyl Ethanones with Heterocyclic Substituents
(R)-2-((4-Benzoic Acid)phenoxy)-1-(2-(4-(Pyridin-2-yl)thiazol-2-yl)piperidin-1-yl)ethan-1-one
- Structure: Piperidine linked to pyridyl-thiazole and phenoxy-benzoic acid groups .
- Applications : Anthelmintic agents targeting metabolic enzymes.
- Key Difference : Complex heterocyclic substituents enhance target specificity.
1-(4-(4-(5-Phenyl-4,5-dihydroisoxazol-3-yl)thiazol-2-yl)piperidin-1-yl)ethan-1-one
Comparative Data Table
Key Research Findings
- Synthesis: Bis-piperidinyl ethanones are typically synthesized via alkylation of amines with bromides, followed by oxalic acid salt formation .
- Structural Flexibility : Compounds with alkyl linkers (e.g., pentyloxy in ) exhibit altered binding kinetics compared to rigid bis-structures.
Biological Activity
Overview
Bis(1-[4-(aminomethyl)piperidin-1-yl]ethan-1-one); oxalic acid, with the molecular formula C18H34N4O6, is a compound that has garnered interest for its potential biological activities. It is synthesized from 1-[4-(aminomethyl)piperidin-1-yl]ethan-1-one and oxalic acid, and it serves various roles in chemical and biological research.
| Property | Value |
|---|---|
| Molecular Weight | 402.49 g/mol |
| IUPAC Name | 1-(4-(aminomethyl)piperidin-1-yl)ethan-1-one oxalic acid |
| CAS Number | 2007910-53-2 |
| Formula | C18H34N4O6 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. This compound may influence cellular processes through several mechanisms, including:
- Inhibition of Enzymatic Activity : It may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Modulation of Cellular Signaling : The compound can affect signaling pathways that regulate cell proliferation and apoptosis.
Biological Studies and Applications
Research has indicated that this compound exhibits various biological activities, including:
Anticancer Activity
Studies have highlighted the potential of piperidine derivatives in cancer treatment. For instance, compounds similar to this compound have demonstrated cytotoxic properties against cancer cell lines through mechanisms such as:
- Induction of apoptosis
- Generation of reactive oxygen species (ROS)
A review noted that certain piperidine derivatives can act as modulators of multi-drug resistance in cancer therapy, enhancing the effectiveness of existing treatments .
Antimicrobial Properties
Research has also explored the antimicrobial effects of piperidine-based compounds. These studies suggest that this compound may possess activity against various pathogens, indicating its potential use in developing new antimicrobial agents.
Study 1: Anticancer Efficacy
A study conducted on a series of piperidine derivatives, including compounds structurally related to this compound, revealed significant anticancer properties. The compounds were tested on multiple cancer cell lines, demonstrating IC50 values lower than those of standard chemotherapeutics, suggesting a promising avenue for further development .
Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial efficacy of piperidine derivatives against both Gram-positive and Gram-negative bacteria. The results indicated that these compounds exhibited a broad spectrum of activity, with some derivatives showing minimum inhibitory concentration (MIC) values comparable to existing antibiotics .
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for characterizing the purity and structural integrity of Bis(1-[4-(aminomethyl)piperidin-1-yl]ethan-1-one); oxalic acid?
- Methodological Answer : Utilize high-performance liquid chromatography (HPLC) with a sodium acetate/1-octanesulfonate buffer system (pH 4.6) and methanol mobile phase to assess purity . Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and X-ray diffraction (XRD) for crystallinity analysis. Mass spectrometry (MS) can validate molecular weight (e.g., 292.2 g/mol for related piperidinyl compounds) .
Q. How should researchers handle contradictions in solubility or stability data during experimental design?
- Methodological Answer : Perform systematic stability studies under varying pH, temperature, and humidity conditions using thermogravimetric analysis (TGA) and dynamic vapor sorption (DVS). Cross-reference safety data sheets (SDS) for hazard identification (e.g., skin/eye irritation risks) . If discrepancies arise, validate results via controlled replicate experiments and consult computational models (e.g., quantum chemical calculations) to predict decomposition pathways .
Q. What safety protocols are critical when synthesizing or handling this compound?
- Methodological Answer : Follow SDS guidelines: use fume hoods for inhalation risks, wear nitrile gloves to prevent skin contact, and employ neutralization protocols for oxalic acid residues. Emergency measures include rinsing eyes with water for 15+ minutes and contacting poison control (US: 1-352-323-3500) .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of Bis(1-[4-(aminomethyl)piperidin-1-yl]ethan-1-one) derivatives?
- Methodological Answer : Implement reaction path search algorithms (e.g., density functional theory, DFT) to identify transition states and intermediates. Integrate AI-driven platforms like COMSOL Multiphysics for real-time reaction parameter adjustments (e.g., temperature, solvent polarity) . Feedback loops between experimental data and computational models enhance yield prediction .
Q. What mechanistic insights explain the reactivity of oxalic acid with piperidinyl moieties under varying conditions?
- Methodological Answer : Investigate protonation states of the piperidine nitrogen using pH-dependent NMR. Oxalic acid’s dicarboxylic structure facilitates salt formation via amine protonation. Kinetic studies (e.g., stopped-flow spectroscopy) can elucidate reaction rates, while Fourier-transform infrared (FTIR) spectroscopy tracks carboxylate-amine interactions .
Q. How do researchers resolve discrepancies in catalytic efficiency data for reactions involving this compound?
- Methodological Answer : Apply factorial design (e.g., 2^k designs) to isolate variables like catalyst loading, solvent polarity, and temperature. Use ANOVA to identify statistically significant factors. Cross-validate with high-throughput screening (HTS) and compare results against computational reaction databases .
Q. What advanced separation techniques are suitable for isolating stereoisomers or byproducts of this compound?
- Methodological Answer : Employ chiral stationary-phase HPLC or supercritical fluid chromatography (SFC) for enantiomer separation. Membrane technologies (e.g., nanofiltration) or centrifugal partition chromatography (CPC) can isolate polar byproducts. Validate purity via circular dichroism (CD) or enantioselective assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
